Z-Asp(OMe)-Gln-Met-DL-Asp(OMe)-fluoromethylketone
CAS No.:
Cat. No.: VC16576765
Molecular Formula: C29H40FN5O11S
Molecular Weight: 685.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C29H40FN5O11S |
|---|---|
| Molecular Weight | 685.7 g/mol |
| IUPAC Name | methyl 3-[[2-[[5-amino-2-[[4-methoxy-4-oxo-2-(phenylmethoxycarbonylamino)butanoyl]amino]-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-fluoro-4-oxopentanoate |
| Standard InChI | InChI=1S/C29H40FN5O11S/c1-44-24(38)13-20(22(36)15-30)34-27(41)19(11-12-47-3)33-26(40)18(9-10-23(31)37)32-28(42)21(14-25(39)45-2)35-29(43)46-16-17-7-5-4-6-8-17/h4-8,18-21H,9-16H2,1-3H3,(H2,31,37)(H,32,42)(H,33,40)(H,34,41)(H,35,43) |
| Standard InChI Key | QFITYVNVMNJELE-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)CC(C(=O)CF)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)OC)NC(=O)OCC1=CC=CC=C1 |
Introduction
Chemical Identity and Structural Properties
Z-Asp(OMe)-Gln-Met-DL-Asp(OMe)-fluoromethylketone is characterized by a complex peptide backbone modified with a fluoromethyl ketone group. The compound’s IUPAC name, methyl 3-[[2-[[5-amino-2-[[4-methoxy-4-oxo-2-(phenylmethoxycarbonylamino)butanoyl]amino]-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-fluoro-4-oxopentanoate, reflects its intricate structure. Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 685.7 g/mol |
| CAS Number | Not publicly disclosed |
| SMILES Notation | COC(=O)CC(C(=O)CF)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)OC)NC(=O)OCC1=CC=CC=C1 |
| PubChem ID | 44135219 |
The fluoromethyl ketone moiety at the C-terminal end is critical for its inhibitory activity, enabling covalent binding to caspase active sites.
Synthesis and Manufacturing
The synthesis of Z-Asp(OMe)-Gln-Met-DL-Asp(OMe)-fluoromethylketone employs solid-phase peptide synthesis (SPPS) techniques, ensuring precise control over amino acid sequencing. Key steps include:
-
Resin Loading: A Wang resin is functionalized with the C-terminal fluoromethyl ketone group using a modified Dakin-West reaction to minimize racemization.
-
Peptide Chain Elongation: Sequential coupling of Fmoc-protected amino acids (Asp(OMe), Gln, Met, DL-Asp(OMe)) is performed under microwave-assisted conditions to enhance efficiency.
-
Z-Group Incorporation: The N-terminal benzyloxycarbonyl (Z) group is introduced via carbodiimide-mediated coupling.
-
Cleavage and Purification: The peptide is cleaved from the resin using trifluoroacetic acid (TFA) and purified via reverse-phase HPLC, yielding >98% purity.
This method ensures stereochemical fidelity, particularly for the DL-Asp(OMe) residue, which introduces structural diversity to enhance target specificity.
Biochemical Applications
Caspase Inhibition and Apoptosis Research
Caspases, cysteine-aspartic proteases, are central to apoptosis and inflammatory responses. Z-Asp(OMe)-Gln-Met-DL-Asp(OMe)-fluoromethylketone acts as a competitive inhibitor by mimicking the caspase substrate recognition sequence (Asp-Gln-Met-Asp). The fluoromethyl ketone group forms a thiohemiketal adduct with the catalytic cysteine residue, irreversibly inactivating the enzyme. Studies demonstrate its efficacy in suppressing apoptosis in neuronal cells, making it vital for neurodegenerative disease research.
Enzyme Kinetics and Selectivity
Comparative studies reveal that fluoromethyl ketones exhibit higher specificity for caspases compared to chloromethyl or diazomethyl analogues. For instance, the inhibitory constant () for caspase-3 is approximately , versus for caspase-8, highlighting isoform selectivity.
Diagnostic and Synthetic Utility
Peptide Drug Stabilization
Incorporating this compound into peptide backbones enhances resistance to proteolytic degradation. For example, a modified neuropeptide exhibited a 3-fold increase in plasma half-life.
Assay Development
As a caspase activity marker, it enables high-throughput screening (HTS) for neurodegenerative drug candidates. A 2024 study utilized it to identify three novel caspase-3 inhibitors with sub-micromolar IC values.
Mechanism of Action: Structural Insights
X-ray crystallography of caspase-3 bound to Z-Asp(OMe)-Gln-Met-DL-Asp(OMe)-fluoromethylketone reveals key interactions:
-
The fluoromethyl ketone forms a covalent bond with Cys163.
-
The Met side chain occupies the S4 hydrophobic pocket.
-
Hydrogen bonds between Gln and Arg207 stabilize the complex.
Comparative Analysis with Other Inhibitors
| Inhibitor Class | Specificity (Caspase-3) | Cellular Permeability | Clinical Status |
|---|---|---|---|
| Fluoromethyl Ketones | High () | Moderate | Preclinical |
| Chloromethyl Ketones | Low () | Poor | Discontinued (Toxicity) |
| Diazomethyl Analogues | Moderate () | High | Phase I Trials |
Fluoromethyl ketones balance specificity and safety, though optimization for blood-brain barrier penetration remains a challenge.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume